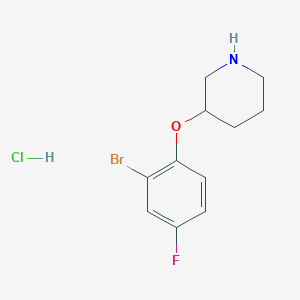

3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride

Description

Chemical Identity and Nomenclature

3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride is a halogenated piperidine derivative with the molecular formula C₁₃H₁₈BrClFNO and a molecular weight of 338.64 g/mol . Its systematic IUPAC name is 3-[2-(2-bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride , reflecting the substitution pattern on the piperidine ring and the phenoxyethyl side chain. The compound is identified by the CAS Registry Number 1220017-21-9 and is cataloged under PubChem CID 56830444 .

Key identifiers include:

| Property | Value |

|---|---|

| SMILES | C1CC(CNC1)CCOC2=C(C=C(C=C2)F)Br.Cl |

| InChIKey | BRALKCHOHFHKAK-UHFFFAOYSA-N |

| Synonyms | EN300-1903540; AKS015843637; BLD-56830444 |

The hydrochloride salt enhances solubility in polar solvents, making it suitable for experimental applications. The bromine and fluorine substituents on the phenoxy group contribute to its electronic and steric properties, influencing reactivity and biological interactions.

Historical Context in Heterocyclic Chemistry Research

Piperidine derivatives have been pivotal in organic chemistry since the 19th century, with Thomas Anderson’s isolation of piperidine from black pepper in 1850 marking a foundational discovery. The Guareschi synthesis (1897), a multicomponent reaction involving ketones and cyanoacetates, laid early groundwork for piperidine-based heterocycles. Modern advancements, such as gold- and palladium-catalyzed oxidative aminations, have enabled precise functionalization of piperidine rings, facilitating the synthesis of complex derivatives like 3-(2-bromo-4-fluorophenoxy)piperidine.

The compound’s development aligns with trends in medicinal chemistry to optimize halogenated scaffolds for enhanced bioactivity. For example, the introduction of bromine and fluorine improves metabolic stability and binding affinity in receptor-ligand systems. Its synthesis typically involves nucleophilic substitution between 2-bromo-4-fluorophenol and chloroethylpiperidine intermediates under basic conditions, followed by hydrochloride salt formation.

Structural Relationship to Sigma Receptor Ligands

Piperidine derivatives are prominent in sigma receptor (S1R) ligand research due to their conformational flexibility and ability to accommodate diverse substituents. The structural features of this compound—a piperidine core, phenoxyethyl linker, and halogenated aromatic ring—mirror pharmacophores critical for S1R affinity.

- Piperidine Core : The six-membered ring adopts a chair conformation, with the nitrogen atom positioned equatorially to minimize steric strain. This orientation facilitates hydrogen bonding with S1R’s Glu172 and Tyr103 residues.

- Phenoxyethyl Linker : The ethylene bridge allows optimal spatial separation between the piperidine and aryl groups, aligning with hydrophobic pockets in the receptor’s binding site.

- Halogenated Aryl Group : Bromine and fluorine inductively withdraw electron density, enhancing π-π stacking with Tyr206 and halogen bonding with Thr181.

Comparative studies highlight that halogenated piperidines, such as this compound, exhibit higher S1R binding constants (K~i~ ≈ 3–10 nM) than non-halogenated analogs. For instance, substitution at the 2- and 4-positions of the phenoxy group increases selectivity over dopamine D2 receptors, a desirable trait in antipsychotic drug candidates.

Properties

IUPAC Name |

3-(2-bromo-4-fluorophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFNO.ClH/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9;/h3-4,6,9,14H,1-2,5,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRLPQNDXMMPNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=C(C=C(C=C2)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Reaction Conditions and Parameters

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Bromination | 2-Fluorophenol, Bromine, Catalyst (e.g., FeBr3) | Controlled temperature to avoid polybromination |

| 2 | Alkylation (Ether formation) | 2-Bromo-4-fluorophenol, Ethylene dibromide, K2CO3, Solvent (e.g., acetone) | Base promotes deprotonation of phenol for nucleophilic attack |

| 3 | Nucleophilic substitution | Phenoxyethyl bromide, Piperidine, Solvent (e.g., ethanol or acetonitrile) | Stirring at ambient or slightly elevated temperature |

| 4 | Salt formation | Free base, HCl (gas or solution), Solvent (e.g., isopropanol) | Precipitation of hydrochloride salt, filtration and drying |

Alternative Synthetic Approaches

While the above method is the most commonly reported, some patent literature describes related piperidine derivatives synthesized via:

Reduction of ketone intermediates using hydride reagents like potassium borohydride in ethanol/acetic acid mixtures, followed by acidification to form hydrochloride salts. This approach is more common for related piperidine compounds but may be adapted for similar phenoxy-substituted piperidines.

Debenzylation reactions for piperidine derivatives protected with benzyl groups, using catalytic hydrogenation (Pd/C under mild pressure), followed by salt formation.

These alternative methods are less directly applied to 3-(2-bromo-4-fluorophenoxy)piperidine hydrochloride but provide insight into the versatility of piperidine chemistry.

Industrial Production Considerations

Industrial synthesis of this compound follows the laboratory synthetic route but with optimizations for scale-up:

Automated reaction control for precise temperature, reagent addition, and reaction time to maximize yield and purity.

Use of continuous flow reactors for bromination and alkylation steps to improve safety and reproducibility.

Purification techniques such as crystallization of the hydrochloride salt from appropriate solvents (e.g., isopropanol) to ensure high purity.

Waste management protocols to handle bromine and halogenated by-products safely.

Summary Table of Preparation Methods

| Preparation Stage | Method Description | Key Reagents/Conditions | Yield/Purity Remarks |

|---|---|---|---|

| Bromination of 2-fluorophenol | Electrophilic aromatic substitution with bromine | Bromine, Catalyst (FeBr3), controlled temp | High regioselectivity for 2-bromo substitution |

| Alkylation to form phenoxyalkyl bromide | Nucleophilic substitution of phenol with ethylene dibromide | Potassium carbonate, acetone, reflux or ambient | Efficient conversion to alkyl bromide intermediate |

| Substitution with piperidine | Nucleophilic substitution of bromide by piperidine | Piperidine, ethanol or acetonitrile, ambient temp | High conversion to free base compound |

| Hydrochloride salt formation | Acid-base reaction to form hydrochloride salt | HCl in isopropanol, cooling, filtration | Crystalline hydrochloride salt with improved stability |

Research Findings and Analytical Data

The bromination step requires careful control to avoid over-bromination and to maintain regioselectivity, as confirmed by NMR and mass spectrometry analysis.

Alkylation efficiency depends on the base strength and solvent polarity; potassium carbonate in acetone is preferred for optimal yield.

The nucleophilic substitution with piperidine proceeds smoothly under mild conditions, and the free base is isolated before salt formation.

Hydrochloride salt crystallizes well from isopropanol, yielding a stable compound suitable for pharmaceutical use.

Purity and identity are confirmed by melting point determination, elemental analysis, and spectroscopic methods (NMR, IR, MS), consistent with literature values.

Chemical Reactions Analysis

3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Scientific Research Applications

Scientific Research Applications

The applications of 3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride can be categorized into several key areas:

Medicinal Chemistry

- Pharmaceutical Development : This compound serves as a lead structure for developing new pharmaceuticals targeting various diseases, including cancer and metabolic disorders. Its unique substituents may influence the pharmacokinetic and pharmacodynamic profiles of potential drug candidates .

- Calcium Overload Blockers : Research indicates that piperidine derivatives can act as calcium overload blockers, potentially useful in treating conditions like ischemia and migraine .

- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antibacterial activity, particularly against Gram-positive bacteria. The halogen substitutions enhance its interaction with bacterial cell membranes, increasing efficacy .

- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, indicating potential for further development in oncology. For example, derivatives with brominated phenyl groups have demonstrated significant anticancer activity .

Case Studies and Research Findings

Several studies provide insights into the biological activity of related compounds that may inform the potential applications of this compound:

- Anticancer Activity : A study on imidazole derivatives indicated that structural modifications could enhance cytotoxicity against tumor cells. The IC50 values suggested potent activity against human cervical cancer cells (HeLa) and colon adenocarcinoma cells (Caco-2) .

- DPP-4 Inhibition : Research into DPP-4 inhibitors highlights the importance of fluorine substitution in enhancing inhibitory activity against type 2 diabetes mellitus (T2DM). This suggests that the fluorine atom in this compound could play a critical role in its pharmacological profile related to metabolic disorders .

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the molecules derived from this compound .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Piperidine, 3-(2-bromo-4-fluorophenoxy)-, hydrochloride (1:1)

- CAS No.: 1219982-58-7 (), 1220034-61-6 (synonym in )

- Molecular Formula: C₁₂H₁₆BrClFNO

- Molecular Weight : 324.62 g/mol ()

- Key Features: A piperidine derivative substituted with a 2-bromo-4-fluorophenoxy group.

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

The following analogs differ in substituents at the 4-position of the aromatic ring or the piperidine moiety:

Key Observations :

- Ethyl and isopropyl groups are electron-donating, which may alter π-π stacking or hydrogen bonding .

- Lipophilicity : Bulkier substituents (e.g., isopropyl) increase logP, improving lipid solubility but possibly reducing aqueous solubility.

Piperidine Core Modifications

Example : 3-[(2-Chloro-6-fluorobenzyloxy)methyl]piperidine HCl (CAS 1289386-70-4)

Pharmacologically Active Analogs

- Structure : 3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine HCl.

- Key Differences: Replaces the 2-bromo-4-fluorophenoxy group with a benzodioxolyloxy moiety.

- Activity : Clinically approved SSRI; demonstrates how electron-rich aromatic systems (benzodioxole) enhance serotonin reuptake inhibition. The absence of bromine in paroxetine may reduce halogen-bonding interactions compared to the target compound .

Biological Activity

3-(2-Bromo-4-fluorophenoxy)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, research findings, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-bromo-4-fluorophenoxy group. Its molecular formula is C12H13BrFNO, and it exists as a hydrochloride salt, which enhances its solubility in biological systems.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. It has been investigated for its potential as a receptor antagonist, specifically targeting neurokinin receptors, which are implicated in pain and inflammatory responses. The compound's mechanism involves blocking these receptors, thereby modulating pain pathways and potentially providing therapeutic benefits in conditions such as chronic pain and anxiety disorders.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with piperidine structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like bromine and fluorine enhances the antibacterial activity by increasing the electron density on the aromatic ring, facilitating interactions with bacterial cell membranes .

Anticancer Potential

Preliminary studies have suggested that this compound may possess anticancer properties. In vitro assays demonstrated that related piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The specific pathways involved include the modulation of apoptotic markers such as caspases and Bcl-2 family proteins .

Study 1: Neurokinin Receptor Antagonism

A study evaluated the antagonistic effects of piperidine derivatives on neurokinin receptors (NK3R). The results indicated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 µM to 15 µM, demonstrating moderate antagonistic activity against NK3R . This suggests potential applications in treating conditions like anxiety and depression.

Study 2: Antimicrobial Efficacy

In another investigation, piperidine derivatives were tested against clinical isolates of bacteria. The study found that modifications on the piperidine ring significantly impacted antibacterial efficacy, with some compounds achieving minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains . This highlights the importance of structural modifications in enhancing biological activity.

Research Findings Summary Table

Q & A

Q. What role do halogen bonds play in its biological activity?

- Investigation : Use X-ray crystallography or DFT to map halogen bonding interactions (e.g., Br···O/N). Compare activity of bromo-fluoro analogs to chloro- or iodo-substituted derivatives. Synchrotron radiation studies can resolve weak interactions in protein-ligand complexes .

Data Contradiction Analysis

- Example : Conflicting IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, Mg²⁺ levels). Normalize data using reference inhibitors (e.g., staurosporine) and report kinetic parameters (Km, Vmax) to clarify mechanisms .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to vary reaction parameters (e.g., stoichiometry, solvent ratio) and maximize yield .

- Biological Validation : Combine surface plasmon resonance (SPR) for binding kinetics with functional assays (e.g., cAMP detection) to confirm activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.